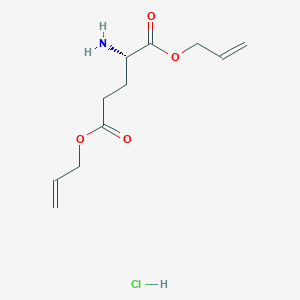
(S)-diallyl 2-aminopentanedioate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-diallyl 2-aminopentanedioate hydrochloride is a chemical compound derived from L-glutamic acid It is characterized by the presence of two allyl groups attached to the nitrogen atom of the 2-aminopentanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-diallyl 2-aminopentanedioate hydrochloride typically involves the esterification of L-glutamic acid followed by the introduction of allyl groups. One common method involves the reaction of L-glutamic acid with allyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with allyl chloride to introduce the allyl groups, followed by purification to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-diallyl 2-aminopentanedioate hydrochloride undergoes various types of chemical reactions including:
Oxidation: The allyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The allyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of diallyl 2-oxopentanedioate or diallyl 2-carboxypentanedioate.
Reduction: Formation of diallyl 2-aminopentanedioate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(S)-diallyl 2-aminopentanedioate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-diallyl 2-aminopentanedioate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive intermediates. It can also interact with cellular receptors and signaling pathways, modulating biological processes such as cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl (2S)-2-aminopentanedioate hydrochloride: Similar structure but with tert-butyl groups instead of allyl groups.
Dimethyl (S)-2-aminopentanedioate hydrochloride: Similar structure but with methyl groups instead of allyl groups.
Uniqueness
(S)-diallyl 2-aminopentanedioate hydrochloride is unique due to the presence of allyl groups, which confer distinct chemical reactivity and biological activity. The allyl groups can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the compound’s potential interactions with biological targets make it a valuable tool for research in biochemistry and pharmacology.
Propriétés
Numéro CAS |
1128075-52-4; 20845-16-3 |
|---|---|
Formule moléculaire |
C11H18ClNO4 |
Poids moléculaire |
263.72 |
Nom IUPAC |
bis(prop-2-enyl) (2S)-2-aminopentanedioate;hydrochloride |
InChI |
InChI=1S/C11H17NO4.ClH/c1-3-7-15-10(13)6-5-9(12)11(14)16-8-4-2;/h3-4,9H,1-2,5-8,12H2;1H/t9-;/m0./s1 |
Clé InChI |
KJPKKZRNVXKKBV-FVGYRXGTSA-N |
SMILES |
C=CCOC(=O)CCC(C(=O)OCC=C)N.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Propane-2-sulfinyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3002365.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B3002367.png)
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B3002368.png)
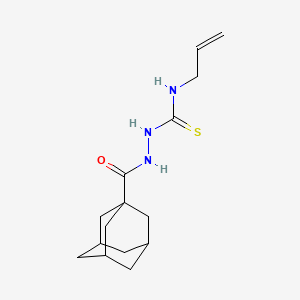
![Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B3002372.png)
![3-ethyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3002373.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3002374.png)
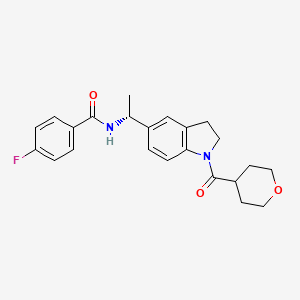
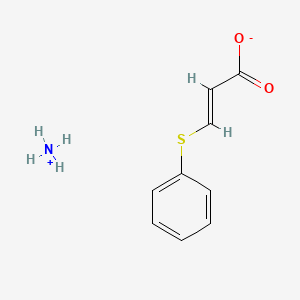
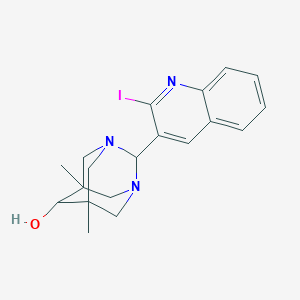
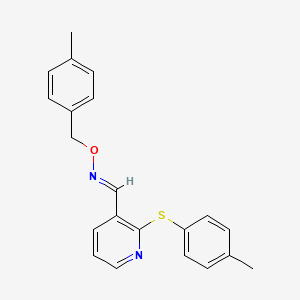
![N-[(2S,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B3002381.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B3002384.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B3002385.png)
